molecular formula C22H23ClN2O3 B12698521 Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- CAS No. 172985-23-8

Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-

Cat. No.: B12698521
CAS No.: 172985-23-8
M. Wt: 398.9 g/mol
InChI Key: IEGIQGLQYBTJIR-UHFFFAOYSA-N
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Description

This compound is a structurally complex methanone derivative featuring a fused tricyclic system comprising furopyrano-pyridine. Key structural attributes include:

  • Amino group at position 1, which may enhance hydrogen-bonding interactions in biological systems.
  • 8,8-dimethyl substituents contributing to steric stabilization and conformational rigidity.
  • 5-propyl chain influencing lipophilicity and membrane permeability.
  • 4-chlorophenyl group at the methanone position, a common pharmacophore in bioactive molecules due to its electron-withdrawing effects and hydrophobic interactions .

Properties

CAS No.

172985-23-8

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

(3-amino-12,12-dimethyl-8-propyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C22H23ClN2O3/c1-4-5-16-15-11-27-22(2,3)10-14(15)17-18(24)20(28-21(17)25-16)19(26)12-6-8-13(23)9-7-12/h6-9H,4-5,10-11,24H2,1-3H3

InChI Key

IEGIQGLQYBTJIR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves multiple steps. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This reaction forms the core structure, which is then further modified through various chemical reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and reaction vessels to control temperature and pressure, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that compounds similar to Methanone exhibit significant antimicrobial properties. For instance, derivatives of furo[2,3-b]pyridine structures have been evaluated for their efficacy against various bacterial strains. In a study focusing on structure-activity relationships, compounds with similar frameworks showed promising antibacterial activity, suggesting that Methanone could potentially serve as a lead compound for developing new antimicrobial agents .

1.2 Neuropharmacological Effects

Methanone and its derivatives have also been investigated for neuropharmacological effects. A study highlighted the synthesis of heterocyclic systems that demonstrated neurotropic activity. The presence of amino and furo-pyridine structures in Methanone may contribute to its interaction with neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders .

1.3 Anti-inflammatory Properties

The anti-inflammatory potential of Methanone has been noted in various studies. Compounds with similar structural motifs have shown activity against inflammation-related pathways. The presence of the chlorophenyl group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, thereby positioning Methanone as a potential therapeutic agent in inflammatory diseases .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of Methanone render it suitable for applications in organic electronics. Its molecular structure allows for efficient charge transport, which is essential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies suggest that incorporating Methanone into polymer matrices could improve the performance and stability of these devices .

2.2 Photonic Applications

Due to its optical properties, Methanone may find applications in photonic devices. The compound's ability to absorb and emit light at specific wavelengths can be exploited in sensors and lasers. Research into its photophysical characteristics has indicated potential uses in developing advanced photonic materials that could enhance communication technologies .

Summary of Findings

The applications of Methanone span across medicinal chemistry and material science, showcasing its versatility as a compound with promising therapeutic and technological potentials. Below is a summary table highlighting key findings related to its applications:

Application Area Key Findings
Antimicrobial ActivityExhibits significant antibacterial properties; potential lead compound for new antibiotics .
Neuropharmacological EffectsShows neurotropic activity; possible therapeutic candidate for neurological disorders .
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines; potential treatment for inflammatory diseases .
Organic ElectronicsEfficient charge transport; applicable in OLEDs and OPVs .
Photonic ApplicationsAbsorbs/emits light effectively; potential use in sensors and lasers .

Mechanism of Action

The mechanism of action of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Research Implications

While direct pharmacological data for the target compound are absent, structural parallels suggest:

  • Kinase Inhibition Potential: The rigid tricyclic system resembles ATP-competitive kinase inhibitors (e.g., pyrano-pyridones in ).
  • Antimicrobial Activity: Amino and halogenated aryl groups are common in antimicrobial agents (e.g., 6ca) .
  • Material Science Applications: Unlike Chimassorb®81, the compound’s fused ring system may limit UV absorption efficiency but offer novel photostability mechanisms .

Biological Activity

The compound Methanone, specifically described as (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound features a pyridine ring fused with a furo[2,3-b]pyran moiety and a chlorophenyl group. The presence of multiple functional groups suggests potential interactions with various biological targets.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with similar compounds in the pyrano-pyridine class. These include:

  • Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. For instance, derivatives of pyrano[2,3-d]pyrimidines demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Activity : The presence of the chlorophenyl group is associated with enhanced antimicrobial properties. Studies have indicated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens .
  • Anti-inflammatory Effects : Many derivatives in this chemical class have been reported to possess anti-inflammatory properties. This is particularly relevant for conditions like arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against HeLa cells
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduction in inflammatory markers

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activities of related compounds:

  • Cytotoxicity Assays : Various derivatives were tested for their ability to inhibit cell growth in cancer cell lines. The IC50 values indicated potent activity in several cases.
  • Antimicrobial Testing : Zone of inhibition assays revealed that certain derivatives effectively inhibited bacterial growth, suggesting potential as antibiotic agents.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Interaction with Cellular Targets : The complex structure allows for binding to multiple cellular targets, potentially leading to apoptosis in cancer cells.

Q & A

Q. How can researchers optimize synthetic routes for this methanone derivative to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization: Prioritize protecting the amino group early to prevent side reactions during subsequent steps (e.g., acylation or alkylation) .
  • Solvent Selection: Use polar aprotic solvents like DMF or methanol for coupling reactions, as demonstrated in pyrano-furo-pyridone analogs .
  • Catalytic Systems: Employ Pd/C or Ni catalysts for hydrogenation steps to reduce unsaturated bonds in the furopyran moiety while preserving stereochemistry .
  • Yield Optimization: Monitor reaction progress via TLC or LC-MS to isolate intermediates before degradation (e.g., hydrolysis of labile groups) .

Example Protocol:

StepReagents/ConditionsYield (%)Purity (HPLC)
Amino ProtectionBoc₂O, DMAP, CH₂Cl₂8595
Core Ring FormationK₂CO₃, MeOH, 60°C7290
Final DeprotectionHCl/dioxane6888

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR with DEPT-135 to confirm the stereochemistry of the fused pyrano-furo-pyridine ring and the 4-chlorophenyl group .
  • X-ray Crystallography: Resolve ambiguities in the 8,8-dimethyl substitution pattern and confirm hydrogen bonding in the amino group .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition above 250°C for solid-state storage recommendations) .

Q. How can solubility challenges in aqueous buffers be addressed during bioactivity assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO-PBS (≤1% DMSO) for initial dissolution, followed by serial dilution to avoid precipitation .
  • Surfactant Addition: Incorporate Tween-80 (0.1%) or cyclodextrins to enhance solubility of the hydrophobic furopyran core .
  • pH Adjustment: Protonate the amino group at pH < 4 to improve water solubility .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced biological activity?

Methodological Answer:

  • Core Modifications: Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to improve binding affinity to target proteins, as seen in analogous pyrimidine derivatives .
  • Amino Group Functionalization: Introduce sulfonamide or urea groups to enhance hydrogen bonding with residues in the active site .
  • Steric Effects: Maintain the 8,8-dimethyl groups to prevent conformational flexibility in the pyrano ring, critical for target engagement .

SAR Table (Hypothetical Data Based on Analogues):

ModificationBioactivity (IC₅₀, nM)Solubility (µg/mL)
4-Chlorophenyl (Parent)1205
4-Trifluoromethylphenyl453
Amino → Urea288

Q. How can in silico modeling predict binding modes and optimize scaffold interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). Key residues for hydrogen bonding include Asp/Glu in catalytic pockets .
  • MD Simulations: Run 100-ns simulations to assess the stability of the methanone group in hydrophobic pockets and the pyrano ring’s rigidity .
  • Pharmacophore Mapping: Identify essential features (e.g., aromatic π-stacking, hydrogen bond donors) using MOE or Phase .

Q. How should contradictory data on biological activity across assays be resolved?

Methodological Answer:

  • Assay Validation: Compare results across orthogonal platforms (e.g., cell-free enzymatic vs. cell-based assays) to rule out off-target effects .
  • Metabolite Screening: Use LC-HRMS to identify degradation products or active metabolites that may explain variability .
  • Batch Reproducibility: Ensure consistent crystallization conditions (e.g., dichloromethane:methanol 3:1) to avoid polymorph-driven activity differences .

Key Research Findings from Literature

  • Crystallization Conditions: Single crystals suitable for XRD were obtained in dichloromethane:methanol (3:1) with 73% yield .
  • Thermal Stability: The compound decomposes at 400–402 K, indicating suitability for room-temperature storage .
  • Biological Activity: Analogous pyrano-furo-pyridones showed calcium channel blockade with IC₅₀ values < 50 nM, driven by nitrophenyl substitutions .

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